molecular formula C19H19FN4O3 B2641949 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775345-51-1

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2641949
CAS RN: 1775345-51-1
M. Wt: 370.384
InChI Key: FGPAHSWSRSOZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and analyzed. Spectral techniques like NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis, were employed. Computational methods (DFT and TD-DFT) were used to analyze the electronic structures, indicating their potential application in material science or as models in computational chemistry studies (Ashraf et al., 2019).

Herbicidal Activities

  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds were synthesized and shown to exhibit significant herbicidal activities, highlighting the potential of such compounds in agricultural applications (Huazheng).

Enzyme Inhibition

  • Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were synthesized and evaluated for their urease inhibition activity. The study presented potential applications in enzyme inhibition and pharmacology, although the specific activities varied among the compounds (Rauf et al., 2010).

Molecular Labeling and Mechanistic Investigations

  • Studies involved the synthesis of labeled oxadiazolo[3,4-d]pyrimidine dione oxides for mechanistic investigations, suggesting applications in molecular labeling and mechanistic studies in various chemical reactions (Sako et al., 2000).

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-2-15-21-17(22-27-15)16-14-9-5-6-10-23(14)19(26)24(18(16)25)11-12-7-3-4-8-13(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPAHSWSRSOZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

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